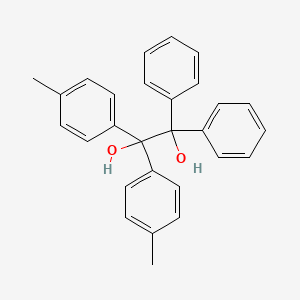
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol is an organic compound with the molecular formula C28H24O2 It is characterized by the presence of two phenyl groups and two p-tolyl groups attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol typically involves the reaction of benzophenone with p-tolylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of temperature and reagent addition, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons
Scientific Research Applications
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2,2-di(p-tolyl)ethylene: A structurally similar compound with a double bond instead of the ethanediol backbone.
1,2-Diphenyl-1,2-di(p-tolyl)ethene: Another related compound with a different arrangement of phenyl and p-tolyl groups.
Uniqueness
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol is unique due to its ethanediol backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
63838-73-3 |
|---|---|
Molecular Formula |
C28H26O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,1-bis(4-methylphenyl)-2,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)28(30,26-19-15-22(2)16-20-26)27(29,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,29-30H,1-2H3 |
InChI Key |
SKENUMRDZMMSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




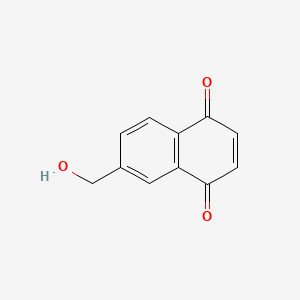


![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)
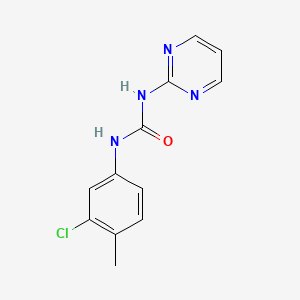


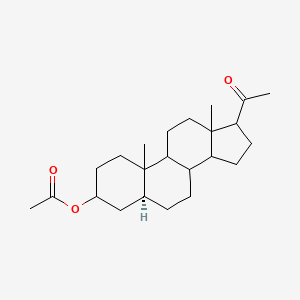
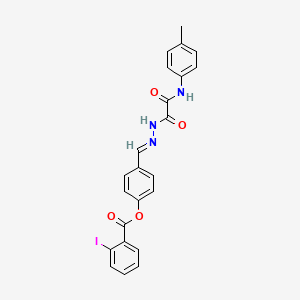

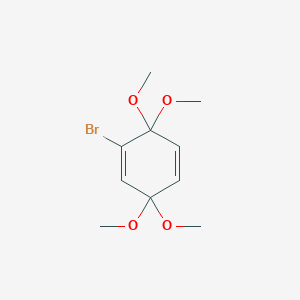
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
